Cas no 62718-63-2 (3-(4-(Pentyloxy)phenyl)acrylic acid)

3-(4-(Pentyloxy)phenyl)acrylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-(Pentyloxy)phenyl)acrylic acid
- 2-Propenoic acid,3-[4-(pentyloxy)phenyl]-, (2E)-
- 3-(4-Pentyloxyphenyl)-2-propenoic acid
- 4-AMYLOXYCINNAMIC ACID
- (E)-4-Pentyloxycinnamic acid
- 3-(4-PENTYLOXY-PHENYL)-ACRYLIC ACID
- 4-N-PENTYLOXYCINNAMIC ACID
- 4-Pentoxycinnamic acid
- 4-pentyloxy-trans-cinnamic acid
- 4-Pentyloxy-trans-zimtsaeure
- P-PENTYLOXYCINNAMIC ACID
- RARECHEM BK HW 0210
- (E)-3-[4-(Pentyloxy)phenyl]-2-propenoic acid
- (2E)-3-[4-(Pentyloxy)phenyl]-2-propenoic acid
- 3-(4-(Pentyloxy)phenyl)acrylicacid
- AKOS001476739
- MFCD00037797
- BBL020951
- WXPBGFBUVHLMSK-JXMROGBWSA-N
- VS-07123
- (E)-3-(4-pentoxyphenyl)prop-2-enoic acid
- (2E)-3-[4-(Pentyloxy)phenyl]-2-propenoic acid #
- CS-0326806
- NCGC00335711-01
- (E)-3-(4-(PENTYLOXY)PHENYL)ACRYLIC ACID
- (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoic acid
- 62718-63-2
- STK893657
- AB01328464-02
- SCHEMBL1551186
-
- MDL: MFCD00037797
- インチ: InChI=1S/C14H18O3/c1-2-3-4-11-17-13-8-5-12(6-9-13)7-10-14(15)16/h5-10H,2-4,11H2,1H3,(H,15,16)/b10-7+
- InChIKey: WXPBGFBUVHLMSK-JXMROGBWSA-N
- ほほえんだ: CCCCCOC1=CC=C(C=C1)/C=C/C(=O)O
計算された属性
- せいみつぶんしりょう: 234.12600
- どういたいしつりょう: 234.126
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 46.5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.089
- ゆうかいてん: 138-145 ºC
- ふってん: 389 ºC
- フラッシュポイント: 144 ºC
- 屈折率: 1.5557 (estimate)
- PSA: 46.53000
- LogP: 3.35340
- ようかいせい: 使用できません
3-(4-(Pentyloxy)phenyl)acrylic acid セキュリティ情報
3-(4-(Pentyloxy)phenyl)acrylic acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-(4-(Pentyloxy)phenyl)acrylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P283895-100mg |
3-(4-(Pentyloxy)phenyl)acrylic Acid |
62718-63-2 | 100mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397476-100g |
(E)-3-(4-(pentyloxy)phenyl)acrylic acid |
62718-63-2 | 95+% | 100g |
¥3901.00 | 2024-05-06 | |
Key Organics Ltd | VS-07123-100g |
(2E)-3-[4-(pentyloxy)phenyl]prop-2-enoic acid |
62718-63-2 | >90% | 100g |
£366.00 | 2025-02-08 | |
Crysdot LLC | CD12051161-100g |
3-(4-(Pentyloxy)phenyl)acrylic acid |
62718-63-2 | 95+% | 100g |
$304 | 2024-07-24 | |
TRC | P283895-1g |
3-(4-(Pentyloxy)phenyl)acrylic Acid |
62718-63-2 | 1g |
$ 185.00 | 2022-06-03 | ||
TRC | P283895-500mg |
3-(4-(Pentyloxy)phenyl)acrylic Acid |
62718-63-2 | 500mg |
$ 115.00 | 2022-06-03 | ||
Alichem | A019110852-100g |
3-(4-(Pentyloxy)phenyl)acrylic acid |
62718-63-2 | 95% | 100g |
$331.56 | 2023-09-01 |
3-(4-(Pentyloxy)phenyl)acrylic acid 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
3-(4-(Pentyloxy)phenyl)acrylic acidに関する追加情報
Professional Introduction to 3-(4-(Pentyloxy)phenyl)acrylic acid (CAS No: 62718-63-2)
3-(4-(Pentyloxy)phenyl)acrylic acid, identified by the Chemical Abstracts Service Number (CAS No) 62718-63-2, is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its pentyloxy and phenyl substituents, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of 3-(4-(pentyloxy)phenyl)acrylic acid consists of an acrylic acid backbone substituted with a pentyloxy-functionalized benzene ring. This architecture imparts distinct reactivity and solubility characteristics, making it a promising candidate for further functionalization and derivatization in medicinal chemistry applications. The presence of both the acrylic acid moiety and the pentyloxy group suggests potential utility in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing aromatic rings with alkoxy substituents. The pentyloxy group in 3-(4-(pentyloxy)phenyl)acrylic acid contributes to its lipophilicity, which can enhance membrane permeability and improve oral bioavailability. This feature is particularly advantageous in drug design, as it allows for better absorption and distribution within the body. Furthermore, the acrylic acid moiety provides a site for further chemical modification, enabling the synthesis of more complex derivatives with tailored biological activities.
Recent studies have highlighted the role of phenyl-containing compounds in modulating various biological pathways. The benzene ring in 3-(4-(pentyloxy)phenyl)acrylic acid can interact with biological targets through π-stacking interactions, which are crucial for binding affinity and specificity. This property has been exploited in the development of small-molecule inhibitors targeting enzymes involved in cancer metabolism and inflammation. For instance, derivatives of this compound have shown promise in preclinical studies as potential inhibitors of cyclooxygenase (COX) enzymes, which play a key role in pain and inflammation.
The synthetic accessibility of 3-(4-(pentyloxy)phenyl)acrylic acid also contributes to its appeal in pharmaceutical research. The compound can be readily synthesized through established organic reactions, such as Grignard reactions or palladium-catalyzed cross-coupling reactions. These synthetic routes allow for efficient production on both laboratory and industrial scales, facilitating its use in large-scale drug discovery programs. Additionally, the modular nature of its structure enables chemists to easily introduce additional functional groups, thereby expanding its utility in medicinal chemistry.
In addition to its pharmacological applications, 3-(4-(pentyloxy)phenyl)acrylic acid has shown potential in materials science. Its ability to form polymers and copolymers makes it a suitable candidate for developing novel polymeric materials with specific properties. These materials could find applications in drug delivery systems, where controlled release profiles are essential for optimizing therapeutic efficacy. Furthermore, the compound's compatibility with various polymerization techniques allows for the creation of hybrid materials that combine organic and inorganic functionalities.
The chemical reactivity of the acrylic acid moiety in 3-(4-(pentyloxy)phenyl)acrylic acid also opens up possibilities for post-synthetic modifications. This group can undergo polymerization reactions to form hydrogels or be used to introduce other functional units through esterification or amidation reactions. Such modifications can enhance the solubility and stability of bioactive molecules derived from this compound, making them more suitable for clinical applications.
The growing body of research on phenyl-containing compounds underscores their importance in modern drug discovery. The unique structural features of 3-(4-(pentyloxy)phenyl)acrylic acid, including its lipophilic nature and potential for further functionalization, position it as a valuable building block for developing novel therapeutics. As research continues to uncover new biological targets and mechanisms, compounds like this are likely to play an increasingly significant role in addressing unmet medical needs.
In conclusion, 3-(4-(pentyloxy)phenyl)acrylic acid strong>(CAS No: 62718-63-2 ) is a multifunctional compound with broad applications in pharmaceuticals and materials science. Its structural features enable diverse chemical modifications and biological interactions, making it a promising candidate for further research and development. As advancements continue to be made in synthetic chemistry and drug discovery methodologies, this compound is poised to contribute significantly to future therapeutic innovations.
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